rac-(2R,3S)-3-methyl-2-(4-methylphenyl)piperidine, cis
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Overview
Description
Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–). It is a colorless liquid with an odor described as objectionable, and typical of amines .
Synthesis Analysis
The synthesis of piperidine derivatives can be achieved through various methods. One common method is the reduction of pyridine derivatives, such as pyridine N-oxides, using a reducing agent like lithium aluminum hydride .Molecular Structure Analysis
In the “rac-(2R,3S)-3-methyl-2-(4-methylphenyl)piperidine, cis” molecule, the (2R,3S) notation indicates the configuration of the chiral centers at the 2nd and 3rd positions of the piperidine ring. The “R” and “S” configurations are determined based on the Cahn-Ingold-Prelog priority rules .Chemical Reactions Analysis
Piperidine and its derivatives can undergo a variety of chemical reactions, including alkylation, acylation, and N-oxidation. The reactivity of the piperidine nitrogen is also influenced by its basicity .Physical And Chemical Properties Analysis
The physical and chemical properties of a piperidine derivative like “rac-(2R,3S)-3-methyl-2-(4-methylphenyl)piperidine, cis” would depend on its specific structure. Factors that could influence these properties include the presence and position of functional groups, the configuration of the chiral centers, and the overall conformation of the molecule .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,3S)-3-methyl-2-(4-methylphenyl)piperidine, cis involves the synthesis of the piperidine ring followed by the introduction of the methyl and phenyl groups.", "Starting Materials": [ "2-methyl-1,3-propanediol", "4-methylbenzaldehyde", "ammonium acetate", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "methyl iodide" ], "Reaction": [ "Step 1: Synthesis of 3-methylpiperidine", "a. Mix 2-methyl-1,3-propanediol, ammonium acetate, and acetic acid in a flask and heat to 150°C for 6 hours to form 3-methylpiperidine.", "Step 2: Synthesis of 2-(4-methylphenyl)piperidine", "a. Mix 3-methylpiperidine, 4-methylbenzaldehyde, and sodium borohydride in a flask and heat to 80°C for 24 hours to form 2-(4-methylphenyl)piperidine.", "Step 3: Introduction of cis configuration", "a. Mix 2-(4-methylphenyl)piperidine with hydrochloric acid and heat to 80°C for 2 hours to form the cis configuration.", "Step 4: Introduction of methyl group", "a. Mix 2-(4-methylphenyl)piperidine with sodium hydroxide and methyl iodide in a flask and heat to 80°C for 24 hours to introduce the methyl group.", "Step 5: Racemization", "a. Mix the product from step 4 with hydrochloric acid and heat to 80°C for 2 hours to racemize the compound and form rac-(2R,3S)-3-methyl-2-(4-methylphenyl)piperidine, cis." ] } | |
CAS RN |
2490314-55-9 |
Product Name |
rac-(2R,3S)-3-methyl-2-(4-methylphenyl)piperidine, cis |
Molecular Formula |
C13H19N |
Molecular Weight |
189.3 |
Purity |
98 |
Origin of Product |
United States |
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